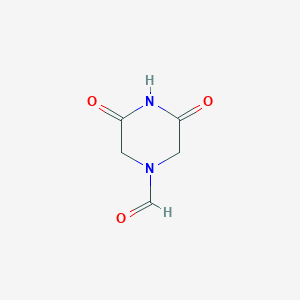

3,5-Dioxopiperazine-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

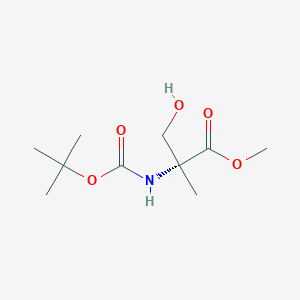

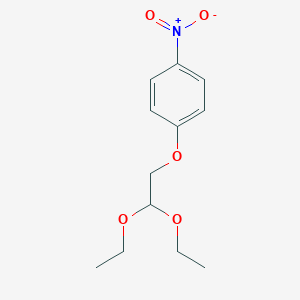

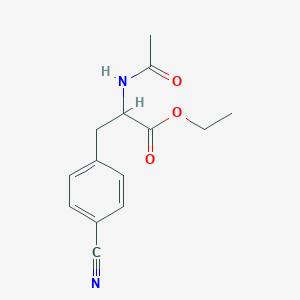

The synthesis of compounds similar to 3,5-Dioxopiperazine-1-carbaldehyde often involves novel reaction pathways and techniques. For example, the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde highlights an efficient and eco-friendly approach (Chen et al., 2014). Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid derived alpha-quaternary alpha-amino nitriles demonstrates the versatility in creating dioxopiperazine structures (González-Vera et al., 2005).

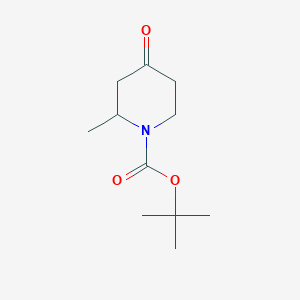

Molecular Structure Analysis

The molecular structure of dioxopiperazines is characterized by the presence of a 2,3-dioxopiperazine ring which adopts specific conformations. For example, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid showcases diverse molecular conformations within its structure (Wang et al., 2010).

Chemical Reactions and Properties

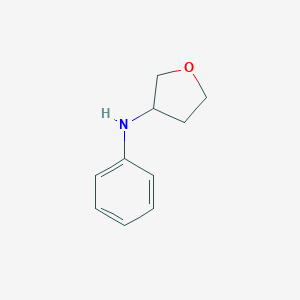

Dioxopiperazines undergo various chemical reactions, reflecting their reactive nature. The study of amino acid derived spirocyclic 2,6-dioxopiperazines and their regioselective opening by base-promoted nucleophilic attack illustrates these dynamic chemical properties (González-Vera et al., 2007).

Physical Properties Analysis

The physical properties of 3,5-Dioxopiperazine-1-carbaldehyde and related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. The study of the asymmetric unit in certain dioxopiperazine compounds provides insights into these properties (Wang et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

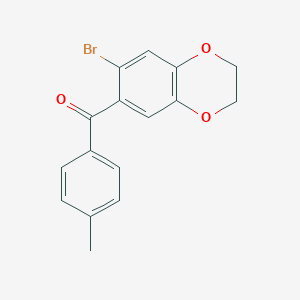

3,5-Dioxopiperazine-1-carbaldehyde and its derivatives have been central to the development of various synthetic and material applications. Ando, Grote, and Koide (2011) demonstrated the diastereoselective synthesis of diketopiperazine bis-α,β-epoxides, highlighting the molecule's importance in medicinal chemistry and material science (Ando et al., 2011). Additionally, Mosslemin (2012) explored the molecular structure and interactions of 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid, revealing its unique envelope conformation and the presence of π–π stacking in its crystalline form (Mosslemin, 2012).

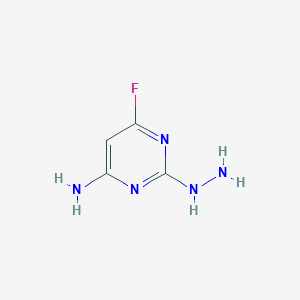

Biological Applications

3,5-Dioxopiperazine-1-carbaldehyde derivatives have been investigated for their biological applications, particularly in anticonvulsant and analgesic studies. Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibiting potent anticonvulsant and analgesic activities without showing toxicity (Viveka et al., 2015). Zhu et al. (2020) discovered penispirozines, new dioxopiperazine alkaloids, from the mangrove-derived fungus Penicillium janthinellum, indicating the molecule's potential in discovering new bioactive compounds (Zhu et al., 2020).

Catalytic and Chemical Applications

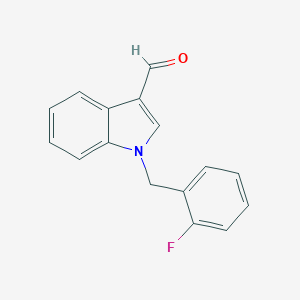

The molecule has also been studied for its catalytic and chemical properties. Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, emphasizing the molecule's role in organic chemistry and its various biological activities (Madan, 2020). Furthermore, González-Vera, García-López, and Herranz (2007) highlighted the regioselective base-promoted nucleophilic ring opening of spirocyclic 2,6-dioxopiperazines, offering insights into the molecule's reactivity and potential in synthesizing amino acid derivatives (González-Vera et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .

Propiedades

IUPAC Name |

3,5-dioxopiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWVIMFICQGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365547 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dioxopiperazine-1-carbaldehyde | |

CAS RN |

165824-59-9 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)

![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)